molecular formula C8H19N2O2+ B12742560 S8Znn23sag CAS No. 744950-17-2

S8Znn23sag

Cat. No.: B12742560
CAS No.: 744950-17-2
M. Wt: 175.25 g/mol
InChI Key: YQQZUZKXEIMCQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium involves a series of chemical reactions. The primary synthetic route includes the reaction of trimethylhydrazine with 3-ethoxy-3-oxopropyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium involves its interaction with specific molecular targets. It acts by binding to enzyme active sites , thereby inhibiting or modulating their activity. This compound can also interact with cellular receptors , influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium is unique due to its specific ethoxy group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[(3-ethoxy-3-oxopropyl)amino]-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N2O2/c1-5-12-8(11)6-7-9-10(2,3)4/h9H,5-7H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQZUZKXEIMCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N2O2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744950-17-2
Record name 2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744950172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-ETHOXY-3-OXOPROPYL)-1,1,1-TRIMETHYLHYDRAZIN-1-IUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZNN23SAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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